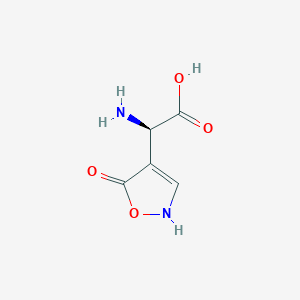
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, also known as AMPA, is a type of glutamate receptor agonist that is commonly used in scientific research. AMPA is an important molecule in the field of neuroscience, as it plays a key role in synaptic plasticity, learning, and memory.
作用機序
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid acts as an agonist for (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors, which are a type of glutamate receptor found in the central nervous system. When (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid binds to (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors, it causes the influx of positively charged ions such as sodium and calcium into the cell, leading to depolarization and the initiation of an action potential. This process is essential for the transmission of signals between neurons and is critical for learning and memory.
生化学的および生理学的効果
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has several biochemical and physiological effects, including the activation of glutamate receptors, the induction of LTP, and the modulation of synaptic plasticity. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can also affect neuronal excitability, calcium signaling, and gene expression. In addition, (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
実験室実験の利点と制限
One advantage of using (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid in lab experiments is that it is a well-characterized molecule that has been extensively studied in vitro and in vivo. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is also relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is that it is not selective for (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors and can also activate other types of glutamate receptors. In addition, the effects of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be variable depending on the experimental conditions, making it important to carefully control experimental parameters.
将来の方向性
There are several future directions for research on (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, including the development of more selective (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptor agonists and antagonists, the study of the role of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors in neurological disorders such as Alzheimer's disease and epilepsy, and the investigation of the molecular mechanisms underlying LTP and synaptic plasticity. In addition, (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid could be used as a tool for studying the effects of glutamate receptor activation on neuronal function in different brain regions and under different experimental conditions.
合成法
The synthesis of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid involves several steps, including the protection of the carboxylic acid group, the formation of the oxazolone ring, and the deprotection of the carboxylic acid group. One common method for synthesizing (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid involves the reaction of (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as triethylamine.
科学的研究の応用
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is commonly used in scientific research to study the role of glutamate receptors in synaptic plasticity, learning, and memory. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be used to activate glutamate receptors in vitro and in vivo, allowing researchers to study the effects of glutamate receptor activation on neuronal function. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can also be used to induce long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory.
特性
CAS番号 |
130645-62-4 |
|---|---|
製品名 |
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid |
分子式 |
C5H6N2O4 |
分子量 |
158.11 g/mol |
IUPAC名 |
(2R)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m1/s1 |
InChIキー |
FAPBVGGLODVFDG-GSVOUGTGSA-N |
異性体SMILES |
C1=C(C(=O)ON1)[C@H](C(=O)O)N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
正規SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
同義語 |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



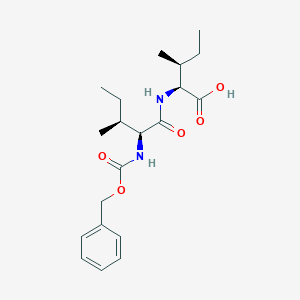
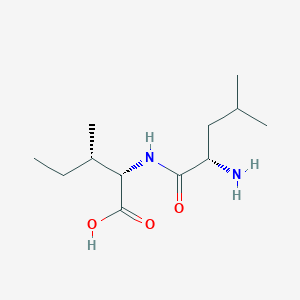
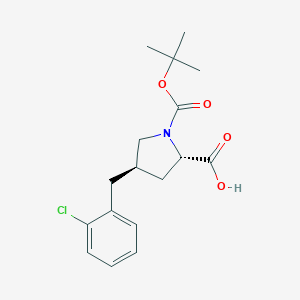

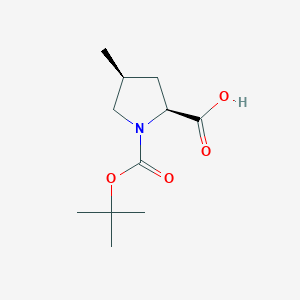
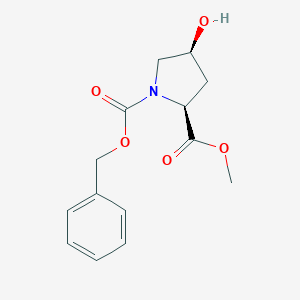
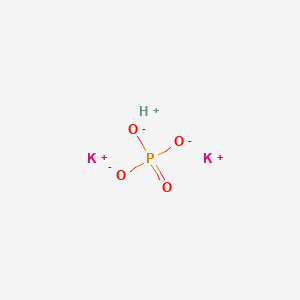
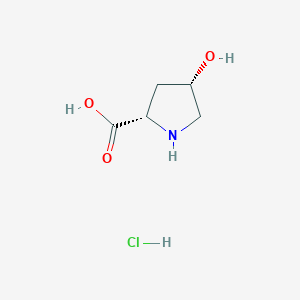

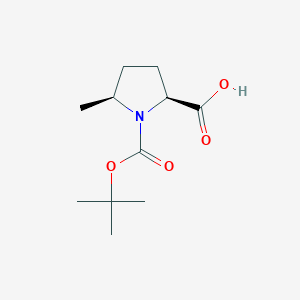
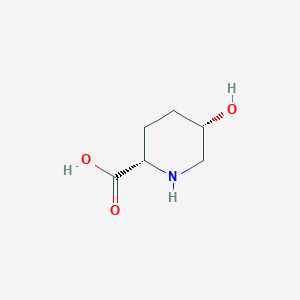
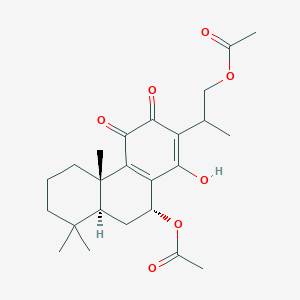

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)